molecular formula C19H21Br2N3O2 B12639764 C19H21Br2N3O2

C19H21Br2N3O2

Cat. No.: B12639764
M. Wt: 483.2 g/mol
InChI Key: KWMOYMQQYSCTKX-UHFFFAOYSA-M
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Description

The compound with the molecular formula C19H21Br2N3O2 is a brominated organic molecule. This compound is characterized by the presence of bromine atoms, which often impart unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H21Br2N3O2 typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Bromination: Introduction of bromine atoms into the organic framework.

    Amidation: Formation of amide bonds through reactions between amines and carboxylic acids or their derivatives.

    Cyclization: Formation of cyclic structures if the compound has ring systems.

Industrial Production Methods

Industrial production of This compound may involve large-scale bromination and amidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

C19H21Br2N3O2: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can remove bromine atoms or reduce other functional groups within the molecule.

    Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated carboxylic acids, while reduction could produce debrominated amines.

Scientific Research Applications

C19H21Br2N3O2: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C19H21Br2N3O2 involves its interaction with specific molecular targets. The bromine atoms in the compound can form strong bonds with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

C19H21Br2N3O2: can be compared with other brominated organic compounds:

    C18H20Br2N2O2: Similar structure but with one less nitrogen atom.

    C19H20Br2N2O3: Similar structure but with an additional oxygen atom.

Uniqueness

The uniqueness of This compound lies in its specific combination of bromine atoms and functional groups, which impart distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H21Br2N3O2

Molecular Weight

483.2 g/mol

IUPAC Name

2-[7-bromo-1-(3-ethoxypropyl)imidazo[4,5-c]pyridin-5-ium-5-yl]-1-phenylethanone;bromide

InChI

InChI=1S/C19H21BrN3O2.BrH/c1-2-25-10-6-9-23-14-21-17-12-22(11-16(20)19(17)23)13-18(24)15-7-4-3-5-8-15;/h3-5,7-8,11-12,14H,2,6,9-10,13H2,1H3;1H/q+1;/p-1

InChI Key

KWMOYMQQYSCTKX-UHFFFAOYSA-M

Canonical SMILES

CCOCCCN1C=NC2=C[N+](=CC(=C21)Br)CC(=O)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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